4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine is a complex organic compound that features a benzo[b]thiophene moiety, a piperidine ring, and a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine core via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can undergo reduction to form secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce secondary or tertiary amines .
Scientific Research Applications
4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, while the piperidine and pyrimidine rings can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione: This compound also features a benzo[b]thiophene moiety and has similar biological activities.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound contains a piperidine ring and exhibits comparable pharmacological properties.
Uniqueness
The uniqueness of 4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine lies in its combination of structural features, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and therapeutic applications .
Properties
Molecular Formula |
C22H26N4S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-[1-[2-(1-benzothiophen-3-yl)ethyl]piperidin-3-yl]-N-cyclopropylpyrimidin-2-amine |
InChI |
InChI=1S/C22H26N4S/c1-2-6-21-19(5-1)17(15-27-21)10-13-26-12-3-4-16(14-26)20-9-11-23-22(25-20)24-18-7-8-18/h1-2,5-6,9,11,15-16,18H,3-4,7-8,10,12-14H2,(H,23,24,25) |
InChI Key |
ICBYGZMQUCNFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC2=CSC3=CC=CC=C32)C4=NC(=NC=C4)NC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.